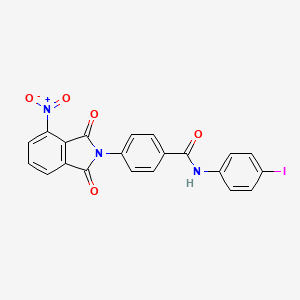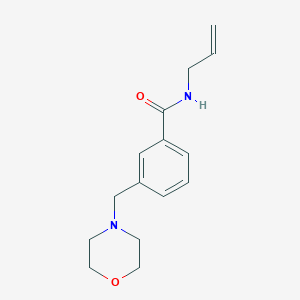
N-(4-iodophenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as INB-4, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. INB-4 is a small molecule inhibitor that targets the protein called heat shock protein 90 (Hsp90), which is involved in the regulation of various cellular processes.
Mechanism of Action
N-(4-iodophenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide binds to the N-terminal ATP-binding pocket of Hsp90 and inhibits its ATPase activity, leading to the destabilization of the chaperone complex and subsequent degradation of client proteins. This results in the inhibition of various signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). This compound has been shown to induce cell cycle arrest in the G1 phase, which is associated with the downregulation of cyclin D1 and upregulation of p21.
Advantages and Limitations for Lab Experiments
N-(4-iodophenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for Hsp90. It has also demonstrated good pharmacokinetic properties, making it suitable for in vivo studies. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
Future research on N-(4-iodophenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide should focus on its potential applications in combination therapy with other chemotherapeutic agents. Moreover, the development of more soluble analogs of this compound can improve its pharmacokinetic properties and expand its use in various experiments. Additionally, the identification of biomarkers that can predict the response of cancer cells to this compound can help in selecting patients who are likely to benefit from this treatment. Finally, the elucidation of the molecular mechanisms underlying the synergistic effects of this compound with other chemotherapeutic agents can provide insights into the development of more effective cancer treatments.
Synthesis Methods
The synthesis of N-(4-iodophenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves a multistep process that starts with the reaction of 4-iodoaniline with 4-nitro phthalic anhydride to form 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)aniline. The next step involves the reaction of this intermediate with 4-fluoro-3-nitrobenzoic acid to form N-(4-fluoro-3-nitrobenzoyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)aniline. The final step involves the reaction of this intermediate with 4-iodobenzoyl chloride to form the desired product, this compound.
Scientific Research Applications
N-(4-iodophenyl)-4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has shown potential in cancer treatment due to its ability to inhibit the activity of Hsp90, which is overexpressed in cancer cells and plays a crucial role in their survival and proliferation. Hsp90 inhibition leads to the degradation of several client proteins that are essential for cancer cell survival. This compound has been shown to induce apoptosis (cell death) in various cancer cell lines, including breast, prostate, and lung cancer. Moreover, this compound has demonstrated synergy with other chemotherapeutic agents, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-(4-iodophenyl)-4-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12IN3O5/c22-13-6-8-14(9-7-13)23-19(26)12-4-10-15(11-5-12)24-20(27)16-2-1-3-17(25(29)30)18(16)21(24)28/h1-11H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORKJEFQTIJJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12IN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6097108.png)
![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-5-{1-[(methylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6097115.png)
![4-fluoro-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6097120.png)
![N-benzyl-2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzamide](/img/structure/B6097133.png)
![N-(2-fluorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B6097151.png)
![1-{2-oxo-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B6097152.png)
![2-(4-benzyl-1-piperazinyl)-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6097161.png)
![2-{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B6097166.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B6097176.png)

![1-cyclopentyl-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6097190.png)
![5-[(benzylthio)methyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6097195.png)
![methyl 5-ethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6097196.png)
![5-bromo-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B6097205.png)